2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C11H11F6NO. It is a colorless or pale yellow crystalline solid that is soluble in polar organic solvents such as alcohols and esters but insoluble in non-polar solvents like petroleum ether and alkanes . This compound is known for its optical activity and is used as an intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Preparation of 2-Chloro-3-[2-(trifluoromethyl)phenyl]propan-1-ol: This intermediate can be synthesized by chlorinating 2-(trifluoromethyl)benzyl alcohol.
Amination Reaction: The 2-chloro intermediate is then reacted with an appropriate amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 2-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
- 2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-amine
- 2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-thiol
Uniqueness: 2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-4-2-1-3-7(9)5-8(14)6-15/h1-4,8,15H,5-6,14H2 |
InChI Key |
GEYXUGRRBOYABT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)C(F)(F)F |
Origin of Product |
United States |
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